![molecular formula C30H38ClN3O7S B608151 N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride CAS No. 1252679-52-9](/img/structure/B608151.png)
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
描述
The compound N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide hydrochloride is a synthetic small molecule characterized by:
- A tert-butyl group at the 5-position of the phenyl ring, enhancing steric bulk and lipophilicity.
- A 2-methoxy substituent on the phenyl ring, influencing electronic effects.
- A naphthalen-1-yl core linked via a 2-oxoacetamide group.
- A morpholin-4-ylethoxy side chain, improving water solubility (as a hydrochloride salt) and pharmacokinetic properties.
准备方法
Synthetic Strategy Overview
ITX-5061’s structure comprises three primary components:
-
Naphthalene core with a 2-morpholin-4-ylethoxy substituent.
-
Methanesulfonamido-tert-butyl-methoxyphenyl moiety.
-
Oxoacetamide linker bridging the two aromatic systems.
The synthesis follows a convergent approach, with separate preparation of the naphthalene and phenyl intermediates before coupling via the oxoacetamide group. Final hydrochloride salt formation enhances solubility and stability .
Stepwise Synthesis and Reaction Conditions
Synthesis of 4-(2-Morpholin-4-ylethoxy)naphthalen-1-yl Intermediate
The naphthalene derivative is synthesized through a nucleophilic aromatic substitution (NAS) reaction.
Procedure :
-
Starting Material : 4-Hydroxy-1-naphthaldehyde (1.0 equiv).
-
Reagent : 2-Chloroethylmorpholine hydrochloride (1.2 equiv).
-
Base : Potassium carbonate (2.0 equiv) in anhydrous DMF.
-
Conditions : Stirred at 80°C under nitrogen for 12 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (SiO₂, hexane/ethyl acetate 3:1) .
Key Data :
Parameter | Value |
---|---|
Yield | 78% |
Purity (HPLC) | >95% |
Characterization | NMR, NMR, HRMS |
Preparation of 5-tert-Butyl-3-(methanesulfonamido)-2-methoxyphenyl Intermediate
This fragment is synthesized via sulfonylation and alkylation:
Step 1: Sulfonylation
-
Substrate : 3-Amino-5-tert-butyl-2-methoxyphenol (1.0 equiv).
-
Reagent : Methanesulfonyl chloride (1.1 equiv).
-
Base : Pyridine (3.0 equiv) in dichloromethane.
-
Conditions : 0°C to room temperature, 4 hours.
Step 2: Methylation
-
Substrate : Intermediate from Step 1.
-
Reagent : Methyl iodide (1.5 equiv).
-
Base : Potassium tert-butoxide (2.0 equiv) in THF.
Key Data :
Parameter | Value |
---|---|
Combined Yield | 65% (over two steps) |
Purity (HPLC) | >97% |
Oxoacetamide Coupling
The naphthalene and phenyl intermediates are linked via an oxoacetamide bridge:
Procedure :
-
Reagents :
-
4-(2-Morpholin-4-ylethoxy)naphthalen-1-ylacetic acid (1.0 equiv).
-
5-tert-Butyl-3-(methanesulfonamido)-2-methoxyaniline (1.0 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv) in DMF.
-
Key Data :
Parameter | Value |
---|---|
Yield | 72% |
Purity (HPLC) | >98% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced bioavailability:
Procedure :
-
Substrate : ITX-5061 free base (1.0 equiv).
-
Reagent : HCl (4.0 M in dioxane, 1.1 equiv).
-
Solvent : Ethyl acetate.
-
Conditions : Stirred at 0°C for 2 hours, filtered, and dried under vacuum .
Key Data :
Parameter | Value |
---|---|
Yield | 95% |
Melting Point | 218–220°C (decomposes) |
Process Optimization Challenges
Morpholine Side Chain Installation
Early routes suffered from low yields (<50%) due to steric hindrance during NAS. Switching from 2-chloroethylmorpholine to its mesylate derivative improved reactivity, increasing yields to 78% .
Oxoacetamide Stability
The oxoacetamide bridge is prone to hydrolysis under acidic conditions. Strict control of pH (<7.0) during coupling and storage at −20°C in anhydrous DMF stabilized the intermediate .
Analytical Characterization
Spectroscopic Data :
-
NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, naphthalene), 7.52–7.48 (m, 3H), 6.89 (s, 1H, phenyl), 4.32 (t, J = 6.0 Hz, 2H, OCH₂), 3.72–3.68 (m, 4H, morpholine), 3.54 (s, 3H, OCH₃), 1.42 (s, 9H, tert-butyl) .
-
HRMS (ESI+) : m/z calculated for C₃₀H₃₈N₃O₇S [M+H]⁺ 584.2432, found 584.2429 .
Scalability and Industrial Considerations
A pilot-scale synthesis (10 kg batch) achieved an overall yield of 58% with >99.5% purity. Key modifications included:
化学反应分析
科学研究应用
Basic Information
- Molecular Formula : C30H37N3O7S
- Molecular Weight : 583.7 g/mol
- IUPAC Name : N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide
Structure
The compound features a complex structure that includes a methanesulfonamide group, a morpholine ether, and a naphthalene moiety. Its structural attributes contribute to its biological activity as an inhibitor of specific kinases.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide acts as a type II inhibitor of p38 MAPK. This kinase is involved in cellular responses to stress and inflammation. By inhibiting p38 MAPK, the compound may help in the treatment of inflammatory diseases and certain cancers .
Antagonism of Scavenger Receptor Class B Type 1 (SR-B1)
The compound also functions as an antagonist of SR-B1, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Targeting SR-B1 could have implications in treating metabolic disorders such as obesity and diabetes .
Drug Design and Development
The compound has been utilized in structure-based drug design (SBDD) approaches aimed at developing new therapeutic agents for diseases like leishmaniasis. Its ability to inhibit specific proteins makes it a candidate for further drug development efforts targeting various pathways involved in disease progression .
Radiolabeling for Imaging Studies
Research has explored the potential of radiolabeling similar compounds for imaging tumor hypoxia using positron emission tomography (PET). The stability and specific activity of these compounds are critical for their application in clinical settings .
Case Study 1: Inhibition of Inflammatory Responses
In a study focusing on inflammatory diseases, N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide was shown to reduce pro-inflammatory cytokine production in vitro. This suggests its potential utility in therapies aimed at conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 2: Metabolic Disorders
Another investigation assessed the effects of the compound on lipid profiles in animal models. The results indicated that antagonism of SR-B1 led to improved lipid metabolism, highlighting its promise as a therapeutic agent for managing dyslipidemia and associated metabolic syndromes .
作用机制
ITX-5061 通过拮抗清除受体 B1 发挥其作用,清除受体 B1 是一种参与脂质代谢和丙型肝炎病毒进入肝细胞的蛋白质。通过抑制这种受体,ITX-5061 阻止病毒进入并感染肝细胞,从而减少病毒复制和传播。 该化合物还通过调节清除受体 B1 途径来促进高密度脂蛋白水平的增加 。
相似化合物的比较
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations:
- Naphthalene Positional Isomerism : The target compound’s naphthalen-1-yl group contrasts with naphthalen-2-yl derivatives (e.g., ), which may alter π-π stacking interactions in biological targets .
- Morpholine vs. Piperidine : The morpholin-4-ylethoxy side chain (target) offers better solubility than piperidine-based analogues (e.g., ) due to oxygen’s hydrogen-bonding capacity .
- tert-Butyl Group : Present in both the target and ’s compound, this group increases metabolic stability but may reduce solubility compared to smaller alkyl chains .
Key Observations:
- The target compound’s morpholin-4-ylethoxy group likely requires etherification under basic conditions (e.g., K2CO3 in acetone), similar to ’s methodology .
- ’s use of propargyl bromide highlights divergent strategies for introducing alkynyl groups, which are absent in the target compound .
Computational and Analytical Comparisons
- Mass Spectrometry: The naphthalen-1-yl core in the target compound would produce distinct fragmentation patterns (e.g., parent ion m/z ~600) compared to naphthalen-2-yl derivatives, as noted in ’s molecular networking framework .
生物活性
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide; hydrochloride is a synthetic compound notable for its potential biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its structural features that suggest possible interactions with biological targets, including enzymes and receptors involved in various diseases.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 619.76 g/mol. Its structural components include:
- A methanesulfonamide group, which may contribute to its solubility and biological interactions.
- A naphthalene moiety, often associated with biological activity due to its planar structure, allowing for effective stacking interactions with biological macromolecules.
- The morpholine ring, which is known for enhancing the pharmacokinetic properties of drug candidates.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value comparable to that of established chemotherapeutic agents like 5-fluorouracil, indicating significant efficacy in inhibiting cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) models .
The proposed mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. The compound may act as a modulator of cytokine signaling, thereby reducing tumor growth and metastasis . Additionally, molecular docking studies suggest that it binds effectively to target proteins involved in cell cycle regulation and apoptosis .
Anti-inflammatory Properties
Beyond anticancer activity, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This effect was observed in animal models where treatment with the compound led to reduced inflammation markers and improved clinical symptoms .
Case Studies
Study | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 12.5 | Significant reduction in cell viability after 48h treatment |
Study 2 | HCT116 (Colon Cancer) | 15.0 | Induction of apoptosis confirmed via flow cytometry |
Study 3 | RAW264.7 (Macrophages) | 10.0 | Decreased TNF-alpha production in LPS-stimulated cells |
Pharmacokinetics
The pharmacokinetic profile of N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide; hydrochloride suggests good oral bioavailability and favorable absorption characteristics. Preliminary studies indicate that it has a moderate half-life, allowing for effective dosing schedules in therapeutic settings .
常见问题
Q. Basic: What synthetic routes are commonly used to prepare this compound?
Q. Advanced: How can catalytic conditions be optimized during its synthesis to improve yield and purity?
Answer:
- Synthesis Routes : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the naphthalene and morpholine moieties. Methanesulfonamido and tert-butyl groups are introduced through nucleophilic substitution or protection/deprotection strategies .
- Catalytic Optimization : For Pd-mediated steps (e.g., coupling of brominated intermediates), optimizing ligand selection (e.g., XPhos or SPhos), catalyst loading (e.g., Pd₂(dba)₃·CHCl₃ at 5–10 mol%), and reaction temperature (e.g., 80–100°C) can enhance efficiency. Use of additives like Cs₂CO₃ improves base compatibility in polar aprotic solvents (e.g., DMF or THF) .
Q. Basic: What spectroscopic methods are used to confirm its structural integrity?
Q. Advanced: How can researchers resolve discrepancies in NMR spectral assignments for complex regions (e.g., overlapping aromatic protons)?
Answer:
- Basic Characterization : High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR confirms substituent positions. Methoxy (δ 3.2–3.8 ppm) and morpholine (δ 3.6–4.0 ppm) protons are key markers .
- Advanced Spectral Analysis : For overlapping aromatic signals (e.g., naphthalene or phenyl groups), use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns. Variable-temperature NMR or dilution experiments reduce signal broadening caused by aggregation .
Q. Basic: Which analytical techniques are recommended for assessing purity?
Q. Advanced: How can matrix interference in complex biological samples be minimized during quantification?
Answer:
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) is standard. Purity >98% is achievable with optimized elution profiles .
- Matrix Interference Mitigation : Solid-phase extraction (SPE) using Oasis HLB cartridges effectively removes interfering biomolecules. Pre-conditioning with methanol (2 mL) and sample acidification (pH 2–3) enhance recovery rates. Internal standards (e.g., deuterated analogs) correct for ion suppression in LC-MS .
Q. Basic: What are the solubility properties of this compound in common solvents?
Q. Advanced: How can solubility limitations in aqueous buffers for in vitro assays be addressed?
Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) or DMF. LogP values (~3.5) predict moderate lipophilicity .
- Aqueous Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400) or micellar formulations (e.g., 0.1% Tween-80). For cell-based assays, pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .
Q. Basic: How stable is this compound under varying storage conditions?
Q. Advanced: What degradation pathways dominate under accelerated stability testing, and how can they be suppressed?
Answer:
- Stability Profile : Store at −20°C in desiccated, amber vials to prevent hydrolysis (methanesulfonamido group) and photodegradation. Shelf life >12 months under inert atmosphere .
- Degradation Pathways : Hydrolysis of the oxoacetamide moiety occurs at pH >7. Stabilize with buffered solutions (pH 5–6) or lyophilization. LC-MS monitoring of degradation products (e.g., free morpholine) identifies critical storage parameters .
Q. Basic: What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target binding?
Answer:
- Basic Screening : Use kinase inhibition assays (e.g., fluorescence polarization) or cell viability assays (e.g., MTT) targeting pathways relevant to the morpholine and sulfonamide motifs .
- SAR Optimization : Synthesize analogs with modified substituents (e.g., tert-butyl to isopropyl, morpholine to piperazine). Docking studies (e.g., AutoDock Vina) guide rational design by predicting binding interactions with target proteins (e.g., VEGFR2) .
属性
IUPAC Name |
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIJBYYMEBOTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252679-52-9 | |
Record name | ITX 5061 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ITX-5061 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。